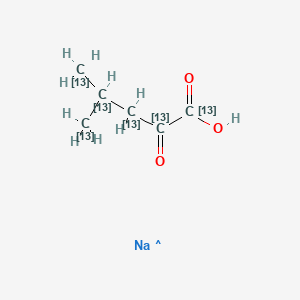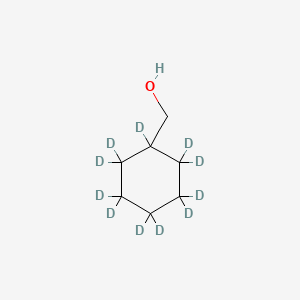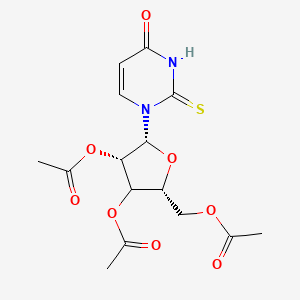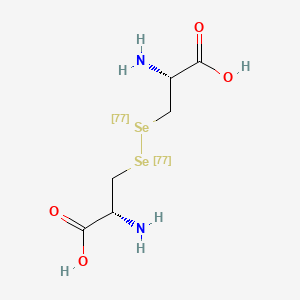
Alpha-ketoisocaproic acid-13C5 (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-ketoisocaproic acid-13C5 (sodium) is a stable isotope-labeled compound, specifically a 13C-labeled version of alpha-ketoisocaproic acid sodium . This compound is used primarily in scientific research, particularly in the fields of chemistry, biology, and medicine, due to its unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-ketoisocaproic acid-13C5 (sodium) involves the incorporation of stable heavy isotopes of carbon into the alpha-ketoisocaproic acid molecule . The specific synthetic routes and reaction conditions for this compound are not widely detailed in public literature. the general approach involves the use of isotope-labeled precursors and standard organic synthesis techniques .
Industrial Production Methods
Industrial production of alpha-ketoisocaproic acid-13C5 (sodium) is typically carried out by specialized chemical manufacturers who have the capability to handle and incorporate stable isotopes into organic molecules . The production process involves stringent quality control measures to ensure the purity and isotopic labeling of the final product .
Chemical Reactions Analysis
Types of Reactions
Alpha-ketoisocaproic acid-13C5 (sodium) can undergo various chemical reactions, including:
Oxidation: This reaction involves the conversion of the keto group to a carboxylic acid group.
Reduction: The keto group can be reduced to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the keto group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of alpha-ketoisocaproic acid-13C5 (sodium) would yield a carboxylic acid derivative, while reduction would produce a hydroxyl derivative .
Scientific Research Applications
Alpha-ketoisocaproic acid-13C5 (sodium) has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in metabolic flux analysis to study metabolic pathways and fluxes.
Medicine: It is employed in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: The compound is used in the development of new pharmaceuticals and in the study of drug metabolism.
Mechanism of Action
The mechanism of action of alpha-ketoisocaproic acid-13C5 (sodium) involves its role as a metabolic intermediate in the catabolism of branched-chain amino acids . It is converted to its corresponding amino acid, leucine, through transamination reactions . The compound also serves as a precursor for the synthesis of other important metabolites .
Comparison with Similar Compounds
Alpha-ketoisocaproic acid-13C5 (sodium) can be compared with other similar compounds, such as:
Alpha-ketoisovaleric acid-13C5 (sodium): Another isotope-labeled compound used in metabolic studies.
Alpha-keto-beta-methylvaleric acid-13C5 (sodium): Similar in structure and used for similar applications.
Alpha-ketoisocaproic acid-13C2 (sodium): A different isotope-labeled version of the same compound.
The uniqueness of alpha-ketoisocaproic acid-13C5 (sodium) lies in its specific isotopic labeling, which allows for precise tracking and quantitation in metabolic studies .
Properties
Molecular Formula |
C6H10NaO3 |
|---|---|
Molecular Weight |
159.09 g/mol |
InChI |
InChI=1S/C6H10O3.Na/c1-4(2)3-5(7)6(8)9;/h4H,3H2,1-2H3,(H,8,9);/i1+1,2+1,3+1,4+1,5+1,6+1; |
InChI Key |
NVPLKQSQRQOWCP-BVNCJLROSA-N |
Isomeric SMILES |
[13CH3][13CH]([13CH3])[13CH2][13C](=O)[13C](=O)O.[Na] |
Canonical SMILES |
CC(C)CC(=O)C(=O)O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![(5Z)-5-[(2,3-dihydroxyphenyl)methylidene]-3-(1-morpholin-4-yl-1-oxopropan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B12388004.png)
![4-Methoxy-3-[2-[(3-Methoxy-4-Morpholin-4-Yl-Phenyl)amino]pyridin-4-Yl]benzenecarbonitrile](/img/structure/B12388016.png)
